
Trioxifen
Übersicht
Beschreibung
Trioxifen ist ein selektiver Östrogenrezeptor-Modulator, der für seinen potenziellen Einsatz bei der Behandlung von Brustkrebs und Prostatakrebs entwickelt wurde. Es zeigt eine kompetitive Bindungsaktivität gegenüber Estradiol für den Östrogenrezeptor Alpha und antagonistische Aktivität gegenüber der durch den Östrogenrezeptor Alpha vermittelten Genexpression . Trotz seiner vielversprechenden Eigenschaften wurde this compound während der präklinischen und klinischen Entwicklung aufgegeben .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Kondensation von Beta-Tetralon mit Phenyl-4-methoxybenzoat unter Verwendung von Natriumamid in Tetrahydrofuran, was zu 3,4-Dihydro-1-(4-methoxybenzoyl)-2(1H)-naphthalenon führt. Dieser Zwischenstoff wird dann einer Grignard-Reaktion mit 4-Methoxyphenylmagnesiumbromid unterzogen
Wissenschaftliche Forschungsanwendungen
Breast Cancer Treatment
Trioxifene's most notable application is in the management of advanced breast cancer. A clinical trial involving 69 patients evaluated the efficacy of trioxifene mesylate in varying doses (5 mg, 10 mg, and 20 mg). The results indicated:
- Complete Response : 10% (5 patients)
- Partial Response : 42% (22 patients)
- No Change : 17% (9 patients)
The median time to disease progression was approximately 12 months. Notably, positive estrogen receptor status correlated with higher response rates .
Prevention of Breast Cancer
Trioxifene has also been investigated for its preventive capabilities against breast cancer. Its ability to maintain bone density while preventing mammary carcinogenesis positions it as a potential alternative to traditional hormone replacement therapies that carry risks such as endometrial cancer .
Comparative Efficacy with Other SERMs
Trioxifene is often compared with other SERMs like tamoxifen and raloxifene. While tamoxifen has been a standard treatment for ER-positive breast cancer, trioxifene may offer advantages due to its lower uterotrophic activity, which could reduce the risk of adverse effects associated with prolonged estrogen receptor activation in the uterus .
Drug | Efficacy in Breast Cancer | Uterotrophic Activity | Additional Benefits |
---|---|---|---|
Trioxifene | Moderate | Low | Bone density maintenance |
Tamoxifen | High | High | Effective but higher risk for endometrial cancer |
Raloxifene | Moderate | Low | Osteoporosis prevention |
Efficacy in Metastatic Models
In preclinical studies using rodent models, trioxifene demonstrated significant inhibition of metastasis in prostate carcinoma models, extending survival rates among treated subjects . This suggests potential applications beyond breast cancer and into other hormone-dependent malignancies.
Resistance Mechanisms
Research has also focused on understanding acquired resistance to antihormone therapies like trioxifene. Studies utilizing ER-positive cell lines have provided insights into how tumors adapt over time, emphasizing the need for ongoing research to develop combination therapies that can overcome resistance mechanisms .
Wirkmechanismus
Target of Action
Trioxifene, also known as LY-133,314, is a selective estrogen receptor modulator (SERM) that primarily targets the estrogen receptor alpha (ERα) . The ERα plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers .
Mode of Action
Trioxifene exhibits competitive binding activity against estradiol for the ERα . It acts as an antagonist, inhibiting ERα-mediated gene expression Instead, it blocks the receptor and prevents estradiol from binding, thereby inhibiting the gene expression mediated by ERα .
Biochemical Pathways
By blocking ERα, trioxifene can disrupt the normal signaling pathways of estrogen, potentially leading to altered cell growth and differentiation .
Pharmacokinetics
As a serm, it is expected to have good oral bioavailability and to be metabolized in the liver
Result of Action
Trioxifene has been shown to inhibit metastasis and extend survival in certain animal models of cancer . For example, in a rat prostatic carcinoma model, trioxifene significantly inhibited metastasis from the primary tumor and extended survival . It also inhibited the proliferation of cancer cells at micromolar levels in vitro .
Action Environment
Factors such as the presence of other medications, patient’s hormonal status, and genetic variations in the estrogen receptors could potentially influence the action and efficacy of trioxifene .
Biochemische Analyse
Biochemical Properties
Trioxifene interacts with the estrogen receptor α (ERα), exhibiting competitive binding activity against estradiol . This interaction is antagonistic in nature, inhibiting ERα-mediated gene expression .
Cellular Effects
Trioxifene has been shown to inhibit metastasis and extend survival in the PAIII rat prostatic carcinoma model . It significantly inhibits PAIII metastasis from the primary tumor to the gluteal and iliac lymph nodes . Trioxifene also significantly inhibits the proliferation of PAIII cells at micromolar levels in vitro .
Molecular Mechanism
Trioxifene exerts its effects at the molecular level through its interaction with the estrogen receptor α (ERα). It competes with estradiol for binding to the ERα, and once bound, it exhibits antagonistic activity, inhibiting ERα-mediated gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, continual administration of Trioxifene has been shown to significantly extend the survival of PAIII-bearing rats . It does not slow the growth of the primary tumor in the tail .
Dosage Effects in Animal Models
In animal models, the administration of Trioxifene at doses of 2.0, 4.0, 20.0, or 40.0 mg/kg-day for 30 days produced significant inhibition of PAIII metastasis . The effects of Trioxifene were dose-related, with higher doses resulting in greater inhibition of metastasis .
Metabolic Pathways
As a selective estrogen receptor modulator (SERM), it is likely to interact with enzymes and cofactors involved in estrogen signaling and metabolism .
Transport and Distribution
As a SERM, it is likely to be transported to cells expressing the estrogen receptor, where it can exert its effects .
Subcellular Localization
Given its mode of action as a SERM, it is likely to localize to the nucleus where the estrogen receptor is located .
Vorbereitungsmethoden
The synthesis of trioxifene involves the condensation of beta-tetralone with phenyl 4-methoxybenzoate using sodium amide in tetrahydrofuran, resulting in 3,4-dihydro-1-(4-methoxybenzoyl)-2(1H)-naphthalenone. This intermediate is then subjected to a Grignard reaction with 4-methoxyphenylmagnesium bromide
Analyse Chemischer Reaktionen
Trioxifen unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Wege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen mit this compound sind seltener, da es strukturell stabil ist.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere mit seinen aromatischen Ringen.
Vergleich Mit ähnlichen Verbindungen
Trioxifen ähnelt anderen selektiven Östrogenrezeptor-Modulatoren wie Tamoxifen und Raloxifen. Es ist einzigartig in seiner spezifischen Bindungsaffinität und antagonistischen Aktivität gegenüber dem Östrogenrezeptor Alpha . Ähnliche Verbindungen umfassen:
Tamoxifen: Ein weiterer selektiver Östrogenrezeptor-Modulator, der bei der Behandlung von Brustkrebs eingesetzt wird.
Die einzigartige Struktur und die Bindungseigenschaften von this compound unterscheiden es von diesen Verbindungen, obwohl es ähnliche therapeutische Ziele verfolgt.
Biologische Aktivität
Trioxifene, also known as LY-133,314 or trioxifene mesylate, is a selective estrogen receptor modulator (SERM) that has been investigated primarily for its potential use in treating breast cancer. This article provides a comprehensive overview of the biological activity of trioxifene, focusing on its mechanisms of action, clinical efficacy, side effects, and comparison with other antiestrogens like tamoxifen.
Trioxifene exhibits competitive binding activity against estradiol for the estrogen receptor (ERα), displaying both antagonistic and partial agonistic effects depending on the tissue context. It has been shown to inhibit estrogen-mediated gene expression, which is crucial in the proliferation of estrogen-dependent tumors. The compound's affinity for the rat estrogen receptor is approximately 20% relative to estradiol, indicating a moderate level of activity .
Phase I/II Trials
A significant study evaluated the effectiveness of trioxifene mesylate in patients with advanced breast cancer. The trial involved 69 patients who received varying doses (5 mg, 10 mg, and 20 mg) twice daily. The results indicated:
- Complete Response : 10% (5 patients)
- Partial Response : 42% (22 patients)
- No Change : 17% (9 patients)
The median time to progression was reported as 12 months, with positive estrogen receptor status correlating with higher response rates . Notably, higher doses did not yield significantly better responses than lower doses.
Comparison with Tamoxifen
Trioxifene was compared to tamoxifen in terms of efficacy and toxicity. While both drugs demonstrated similar therapeutic efficacy, trioxifene was associated with different endocrine effects. For instance, it resulted in a dose-dependent decrease in luteinizing hormone (LH) and a lesser decrease in follicle-stimulating hormone (FSH), indicating some intrinsic estrogenic action .
Side Effects
The safety profile of trioxifene shows that it is generally well-tolerated. Common side effects include:
- Hot Flashes : 20%
- Leukopenia : 41%
- Nausea : 31%
The incidence of side effects was found to be non-dose dependent, suggesting that even at lower doses, patients might experience similar adverse effects .
Case Studies and Research Findings
Several case studies have further elucidated the biological activity of trioxifene:
- Inhibition of Metastasis : In a rat prostate carcinoma model (PAIII), trioxifene demonstrated significant inhibition of metastasis and extended survival compared to untreated controls .
- Hormonal Effects : Research indicated that during treatment with trioxifene, growth hormone release was enhanced during L-dopa stimulation tests, contrasting with the decreased release observed during tamoxifen treatment .
Summary Table of Clinical Findings
Study/Trial | Patient Count | Complete Response | Partial Response | Median Time to Progression | Side Effects |
---|---|---|---|---|---|
Phase I/II Trial | 69 | 10% | 42% | 12 months | Hot flashes (20%), Leukopenia (41%) |
Comparison with Tamoxifen | N/A | Similar efficacy | Similar toxicity | N/A | Different endocrine effects |
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGLINDYFMDHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68307-81-3 (methanesulfonate) | |
Record name | Trioxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30212997 | |
Record name | Trioxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-84-1 | |
Record name | Trioxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63619-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trioxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trioxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0130F043H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.